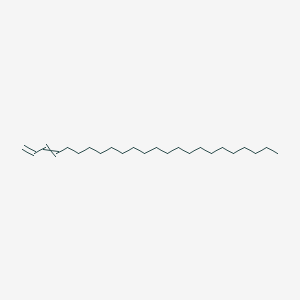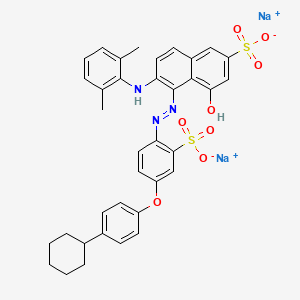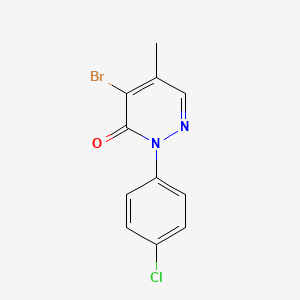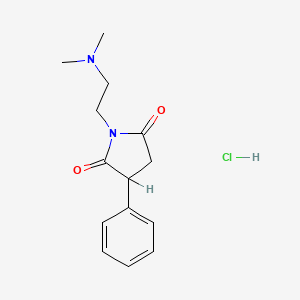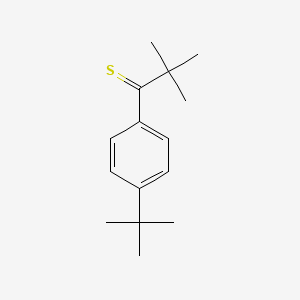
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- is an organic compound with a complex structure It is characterized by the presence of a propanethione group attached to a phenyl ring, which is further substituted with a tert-butyl group and two methyl groups
Vorbereitungsmethoden
The synthesis of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2,2-dimethyl-1-propanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- can be compared with similar compounds such as:
1-Propanethione, 1-phenyl-2,2-dimethyl-: Lacks the tert-butyl group, resulting in different reactivity and stability.
1-Propanethione, 1-(4-methylphenyl)-2,2-dimethyl-: The presence of a methyl group instead of a tert-butyl group affects its chemical properties and applications.
1-Propanethione, 1-(4-chlorophenyl)-2,2-dimethyl-: The substitution of a chlorine atom introduces different reactivity patterns, particularly in electrophilic aromatic substitution reactions.
The uniqueness of 1-Propanethione, 1-(4-(1,1-dimethylethyl)phenyl)-2,2-dimethyl- lies in its combination of a thione group with a tert-butyl-substituted phenyl ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
72194-24-2 |
|---|---|
Molekularformel |
C15H22S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C15H22S/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
ZPRFQKNKKXHCDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
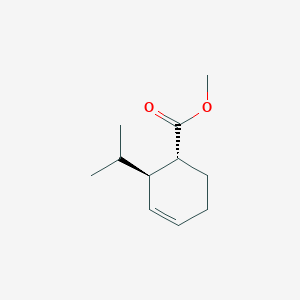
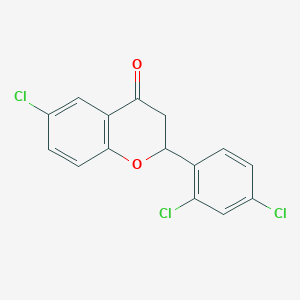
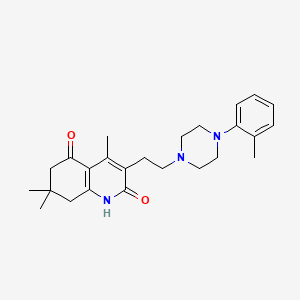
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)

